molecular formula C7H12N2O2 B3231367 (1R,2S)-cyclopentane-1,2-dicarboxamide CAS No. 13195-85-2

(1R,2S)-cyclopentane-1,2-dicarboxamide

Cat. No.: B3231367
CAS No.: 13195-85-2
M. Wt: 156.18 g/mol
InChI Key: MLNHEBAJXZVWER-SYDPRGILSA-N
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Description

Chiral cyclic dicarboxamides are a class of organic compounds that have garnered considerable attention in modern organic synthesis and materials science. Their rigid cyclic backbone and the presence of amide functionalities allow for the formation of well-defined three-dimensional structures and participation in specific hydrogen bonding interactions. These features are crucial for their roles as chiral ligands in asymmetric catalysis, building blocks for supramolecular assemblies, and components of functional materials.

The stereochemistry of a molecule is fundamental to its chemical and physical properties. In the case of (1R,2S)-cyclopentane-1,2-dicarboxamide, the (1R,2S) configuration designates it as a meso compound. masterorganicchemistry.comlibretexts.org Despite having two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring, the molecule as a whole is achiral due to an internal plane of symmetry. libretexts.org This unique stereochemical feature makes it an intriguing subject for research, particularly in the study of how achiral molecules can influence chiral environments and in the development of new synthetic methodologies.

The academic focus on this compound and related structures is driven by the desire to understand the fundamental principles of stereochemistry and to harness these principles for practical applications. Research in this area encompasses the development of efficient synthetic routes, the detailed characterization of their structures, and the exploration of their potential in creating new catalysts and materials with novel properties.

Properties

IUPAC Name

(1R,2S)-cyclopentane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNHEBAJXZVWER-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Structural Elucidation

The synthesis of (1R,2S)-cyclopentane-1,2-dicarboxamide typically begins with its corresponding dicarboxylic acid precursor, cis-cyclopentane-1,2-dicarboxylic acid. This meso dicarboxylic acid can be prepared through the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. The cis configuration of the carboxylic acid groups is crucial for the formation of the (1R,2S) dicarboxamide.

The conversion of the dicarboxylic acid to the dicarboxamide can be achieved through several standard synthetic methods. One common approach involves the activation of the carboxylic acid groups, for example, by converting them to acid chlorides using reagents like thionyl chloride or oxalyl chloride. The resulting diacyl chloride can then be reacted with ammonia (B1221849) to yield the desired dicarboxamide. Alternatively, direct amidation methods using coupling agents can also be employed.

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the synthesis of the related cyclopentane-1,2-dicarboximide has been described in various patents. google.comchemicalbook.com These methods often involve the high-temperature reaction of cyclopentane-1-carboxamide-2-ammonium formate (B1220265) or the cyclization of cyclopentane-1,2-dicarboxamide itself. google.com

Table 1: Synthetic Precursors for this compound

Precursor NameCAS NumberKey Role in Synthesis
cis-Cyclopentane-1,2-dicarboxylic acid1461-96-7The direct precursor with the required cis stereochemistry for the dicarboxamide. sigmaaldrich.comnih.gov
cis-Cyclopentane-1,2-dicarboxylic anhydride (B1165640)5763-44-0An activated form of the dicarboxylic acid, facilitating reaction with nucleophiles like ammonia.
(1R,2S)-Cyclopentane-1,2-diamine41330-23-8A potential precursor if the synthesis were to proceed via a different route, though less common for dicarboxamide formation. nih.gov

Structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity and stereochemistry of the molecule. Due to the plane of symmetry in this meso compound, the number of signals in the NMR spectra would be reduced compared to its chiral trans isomers.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including the cis relationship of the amide groups and the conformation of the cyclopentane (B165970) ring. While the crystal structure of the target molecule is not readily available, analysis of related dicarboxamides reveals the importance of hydrogen bonding in their solid-state structures. nih.gov

Intrinsic Stereochemical and Conformational Analysis of 1r,2s Cyclopentane 1,2 Dicarboxamide

Detailed Conformational Studies of the Cyclopentane (B165970) Ring

Pseudorotation and Energy Landscapes of Cyclopentane Ring Conformations

The cyclopentane ring avoids a planar conformation due to significant torsional strain that would arise from eclipsing C-H bonds. Instead, it adopts puckered conformations to relieve this strain. The two most commonly discussed conformations are the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the twist or half-chair (C_2 symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.

These and other intermediate conformations are interconverted through a low-energy process called pseudorotation. This is not a true rotation but rather a continuous wave-like motion of the pucker around the ring. The energy landscape of unsubstituted cyclopentane is very flat, with the envelope and twist conformations having very similar energies and low barriers between them. This dynamic process means that at room temperature, the ring rapidly interconverts between various puckered forms.

Influence of Dicarboxamide Substituents on Ring Conformation

The introduction of two carboxamide substituents at the C1 and C2 positions, as in (1R,2S)-cyclopentane-1,2-dicarboxamide, significantly alters the energy landscape of the cyclopentane ring. The bulky nature of the carboxamide groups introduces steric interactions that lead to preferred conformations. In a cis-1,2-disubstituted cyclopentane, the substituents are on the same side of the ring. To minimize steric hindrance, the ring is likely to adopt conformations that place these bulky groups in pseudo-equatorial positions.

The presence of the two adjacent amide groups can also lead to intramolecular hydrogen bonding between the amide proton of one group and the carbonyl oxygen of the other. This interaction would favor specific puckered conformations that bring these groups into proximity, potentially stabilizing a particular envelope or twist form over others and creating a more defined energy minimum on the pseudorotation pathway. The interplay between minimizing steric repulsion and maximizing favorable hydrogen bonding interactions will ultimately determine the dominant conformation in a given environment.

Stereoelectronic Effects and Chirality of the (1R,2S) Isomer

The specific arrangement of atoms and orbitals in this compound gives rise to distinct stereoelectronic effects and is the basis of its chirality.

With chiral centers at C1 and C2, the (1R,2S) configuration denotes a specific three-dimensional arrangement of the substituents. This particular stereoisomer is a meso compound if the substituents on the amide nitrogens are identical (e.g., both are NH2), as it possesses an internal plane of symmetry. However, if the amide groups are substituted with different groups, the molecule becomes chiral. For the purpose of this analysis, we will consider the fundamental dicarboxamide (CONH2) groups.

Advanced Spectroscopic and Crystallographic Investigations

To definitively elucidate the three-dimensional structure and conformational dynamics of this compound, advanced analytical techniques such as X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

X-ray Diffraction Analysis of Crystal Structures and Molecular Packing

X-ray crystallography provides precise information about the atomic coordinates in the solid state. A crystal structure of this compound would reveal the preferred conformation of the cyclopentane ring in the crystalline form, including the degree of puckering and the precise bond lengths and angles.

Furthermore, the crystallographic data would offer insights into the intermolecular interactions that govern the molecular packing in the crystal lattice. It is expected that an extensive network of intermolecular hydrogen bonds would be present, with the amide protons acting as hydrogen bond donors and the carbonyl oxygens as acceptors. This network would play a significant role in stabilizing the crystal structure. The table below summarizes the expected crystallographic parameters based on analyses of similar small organic molecules.

Crystallographic Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) if racemic
Hydrogen BondingExtensive intermolecular N-H···O=C interactions
Molecular ConformationLikely a specific envelope or twist conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Elucidation of Solution-State Interactions

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would confirm the chemical structure and provide information about the symmetry of the molecule.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the through-space proximity of protons, which can help to elucidate the preferred conformation in solution. For example, NOE signals between protons on the dicarboxamide substituents and specific protons on the cyclopentane ring would provide strong evidence for a particular puckered conformation. The coupling constants (J-values) between adjacent protons on the ring are also sensitive to the dihedral angles and can be used to further refine the conformational model. The chemical shifts of the amide protons can be sensitive to their involvement in intramolecular hydrogen bonding, with downfield shifts often indicating such an interaction.

The following table outlines the expected NMR data for this compound.

NMR Experiment Expected Information
¹H NMRChemical shifts and coupling constants of ring and amide protons, indicating the electronic environment and dihedral angles.
¹³C NMRNumber of unique carbon signals, reflecting the molecular symmetry.
NOESYThrough-space correlations to determine proton proximities and deduce the dominant solution-state conformation.
Temperature-dependent NMRTo study the dynamics of conformational changes and pseudorotation.

Vibrational Spectroscopy (IR/Raman) for Characterization of Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the intricate network of hydrogen bonds within the molecular structure of this compound. These spectroscopic methods probe the vibrational modes of molecules, which are sensitive to the local chemical environment, including the formation of intermolecular and intramolecular hydrogen bonds. The presence and nature of these bonds cause discernible shifts in the frequencies of specific vibrational bands, particularly those involving the amide functional groups.

In this compound, the amide groups (-CONH₂) are the primary sites for hydrogen bonding, acting as both proton donors (via the N-H groups) and proton acceptors (via the C=O groups). The analysis of the vibrational spectra allows for the detailed characterization of the hydrogen-bonding patterns, providing insights into the molecular conformation and the solid-state packing of the compound.

The key vibrational modes that are indicative of hydrogen bonding in amides are the N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations.

N-H Stretching Vibrations: The frequency of the N-H stretching vibrations is highly sensitive to the presence of hydrogen bonds. In a non-hydrogen-bonded (free) N-H group, the stretching vibrations typically appear in the range of 3400-3500 cm⁻¹. When the N-H group participates in a hydrogen bond (N-H···O=C), the N-H bond is weakened and elongated, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift). The magnitude of this shift is generally correlated with the strength of the hydrogen bond; stronger bonds lead to larger frequency shifts. The broadness of the N-H stretching band in the IR spectrum can also indicate a range of different hydrogen bond strengths and geometries within the sample.

Amide I Band (C=O Stretching): The Amide I band, which is primarily associated with the C=O stretching vibration, is also affected by hydrogen bonding. This band typically appears in the region of 1630-1695 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened, leading to a red shift in the Amide I frequency. This shift provides complementary information to the N-H stretching data regarding the involvement of the carbonyl group in hydrogen bonding networks.

Amide II Band (N-H Bending): The Amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the 1510-1580 cm⁻¹ range. The formation of a hydrogen bond at the N-H group typically causes a shift of the Amide II band to a higher frequency (a blue shift), in contrast to the red shift observed for the N-H stretching vibration.

By meticulously analyzing the positions, shapes, and intensities of these characteristic bands in the IR and Raman spectra of this compound, it is possible to elucidate the specific nature of its hydrogen-bonding network. For instance, the presence of multiple distinct N-H or C=O stretching bands can suggest the existence of different types of hydrogen bonds within the crystal lattice.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, highlighting the anticipated shifts due to hydrogen bonding. These are representative ranges and the precise values would be determined experimentally.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹) (Non-Hydrogen-Bonded)Expected Frequency Range (cm⁻¹) (Hydrogen-Bonded)Spectroscopic Technique
N-H Asymmetric Stretch-NH₂~35003300 - 3400IR, Raman
N-H Symmetric Stretch-NH₂~34003100 - 3200IR, Raman
Amide I (C=O Stretch)-C=O1680 - 17001630 - 1680IR, Raman
Amide II (N-H Bend)-NH₂1590 - 16201620 - 1650IR, Raman
C-H StretchCyclopentane Ring2850 - 30002850 - 3000IR, Raman

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a key intermolecular force that dictates the association of this compound molecules in both the solid and solution phases. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) on the amide functionalities facilitates the formation of intricate and stable networks.

In the solid state, this compound can form both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, which occur within the same molecule, can influence the conformation of the cyclopentane ring. However, intermolecular hydrogen bonds, which occur between different molecules, are the primary drivers for the formation of extended supramolecular assemblies. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, in related diol systems, each hydroxyl group can be involved in both one intramolecular and one intermolecular O-H···O hydrogen bond, resulting in the formation of one-dimensional chains. nih.gov

In solution, the hydrogen bonding patterns can be more dynamic and are influenced by the nature of the solvent. In non-polar solvents, intermolecular hydrogen bonding between the dicarboxamide molecules is favored, leading to self-assembly. In polar, hydrogen-bonding solvents, there will be competition between solute-solute and solute-solvent hydrogen bonds.

Interaction Type Description Significance
Intramolecular H-Bond Hydrogen bond between the N-H of one amide and the C=O of the other amide within the same molecule.Influences the conformation of the cyclopentane ring and the relative orientation of the amide groups.
Intermolecular H-Bond Hydrogen bond between the N-H of one molecule and the C=O of an adjacent molecule.Drives the self-assembly into larger architectures like chains, sheets, and 3D networks.

The amide functionalities are the key players in the self-assembly of this compound. The ability of the amide group to act as both a hydrogen bond donor and acceptor is critical for the formation of robust and directional intermolecular interactions. analis.com.my This directional nature allows for the programmed assembly of molecules into well-defined supramolecular structures. The trans-directing ability of the amide group has been noted in other contexts, highlighting its powerful role in controlling stereochemistry. nih.gov

Studies on similar systems, such as cyclohexane (B81311) diamide (B1670390) diacids, have shown that the molecular conformation has a significant influence on the self-aggregation process. nih.gov The specific cis-arrangement of the amide groups in this compound pre-organizes the molecules for specific intermolecular associations, leading to predictable supramolecular architectures. This controlled self-assembly is a cornerstone of crystal engineering, where the goal is to design molecular solids with desired properties. uiowa.edu The predictable nature of amide-amide hydrogen bonding makes it a reliable tool for constructing complex supramolecular systems. rsc.org

Chiral Recognition Phenomena Driven by this compound Scaffolds

The inherent chirality of the this compound scaffold makes it a valuable component in the field of chiral recognition. Its well-defined three-dimensional structure allows it to interact differently with the two enantiomers of a chiral guest molecule.

Enantiodiscrimination by receptors based on this compound arises from the formation of transient diastereomeric complexes with the chiral analytes. nih.gov The stability of these complexes differs for each enantiomer, leading to a discernible difference in properties that can be exploited for separation or sensing. The recognition process is typically a multi-point interaction, involving hydrogen bonding, steric repulsion, and potentially other weak intermolecular forces.

The pre-organized nature of the dicarboxamide scaffold creates a specific chiral binding pocket. The effectiveness of the chiral recognition depends on the complementarity between the host (the dicarboxamide receptor) and the guest (the chiral analyte). The rigidity of the cyclopentane ring and the defined orientation of the amide groups contribute to the creation of a selective binding environment.

The ability of this compound derivatives to engage in diastereomeric interactions has led to their exploration as chiral selectors in various applications. While direct applications of the parent dicarboxamide are not extensively documented in the provided search results, the principles of chiral recognition are fundamental to these fields.

In the context of chiral shift reagents for NMR spectroscopy, a chiral host molecule like a derivative of this compound would interact with a racemic mixture of a chiral analyte. The formation of diastereomeric complexes would lead to different chemical shifts for the two enantiomers, allowing for their quantification.

For chromatographic separations , derivatives of this compound can be immobilized onto a solid support to create a chiral stationary phase (CSP). As a racemic mixture passes through the chromatography column, the two enantiomers will interact differently with the CSP, leading to different retention times and, consequently, their separation. The efficiency of this separation is directly related to the degree of enantiodiscrimination exhibited by the chiral selector.

Application Principle of Operation Key Factors for Success
Chiral Shift Reagents Formation of transient diastereomeric complexes in solution, leading to distinguishable NMR signals for each enantiomer.- Significant difference in the stability of the diastereomeric complexes.- Pronounced chemical shift differences upon complexation.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase, resulting in different elution times.- Strong and selective binding to the chiral stationary phase.- Good mass transfer kinetics.

Supramolecular Assemblies and Crystal Engineering with the this compound Motif

The this compound motif is an excellent building block for crystal engineering and the construction of complex supramolecular assemblies. uiowa.edu Its rigid stereochemistry and predictable hydrogen bonding patterns allow for the rational design of solid-state architectures. rsc.org

The self-assembly of this dicarboxamide can lead to the formation of various supramolecular structures, including one-dimensional tapes, two-dimensional layers, and three-dimensional networks. The specific architecture will depend on factors such as the solvent used for crystallization and the presence of any guest molecules. The study of these assemblies provides insight into the fundamental principles of molecular recognition and self-organization. The use of such motifs is central to the development of new materials with tailored properties, such as porous solids for gas storage or catalysts with defined active sites. The combination of hydrogen bonding with other non-covalent interactions, such as π-stacking if aromatic groups are introduced, can lead to even more complex and stable supramolecular structures. mdpi.com

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the intermolecular interactions, supramolecular architecture, and host-guest chemistry of the chemical compound this compound. Despite a thorough search of scientific literature and chemical databases, no detailed research findings, such as crystal structures or studies on its chiral recognition capabilities, could be located for this specific molecule.

The conducted searches yielded information on related compounds, including:

(1R,2S)-cyclopentane-1,2-dicarboxylic acid : The parent dicarboxylic acid from which the dicarboxamide is derived.

(1R,2S)-cyclopentane-1,2-diol : A related cyclopentane derivative.

Other chiral amides and dicarboxamides : General principles of their self-assembly and chiral recognition were found, but without specific data on the target compound.

Further empirical research, including but not limited to X-ray crystallography and spectroscopic analysis, would be required to elucidate the specific intermolecular interactions and potential for supramolecular assembly and chiral recognition of this compound.

Conclusion

Stereoselective Synthesis Strategies for Cyclopentane-1,2-dicarboxylic Acid and Precursors

The precise arrangement of atoms in this compound necessitates sophisticated synthetic approaches that control stereochemistry. This section explores various methods to establish the desired chiral centers in the cyclopentane (B165970) ring.

Enantioselective Routes to (1R,2S)-Cyclopentane-1,2-dicarboxylic Acid

The enantioselective synthesis of (1R,2S)-cyclopentane-1,2-dicarboxylic acid is foundational to obtaining the target dicarboxamide. One prominent method involves the enantioselective desymmetrization of the corresponding cis-cyclopentane-1,2-dicarboxylic anhydride (B1165640). This process can be effectively catalyzed by modified Cinchona alkaloids, yielding chiral hemiesters with high enantiomeric excess (ee), reportedly up to 95% ee. Another approach is the chiral resolution of racemic cis-cyclopentane-1,2-dicarboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as quinidine. The subsequent separation of these diastereomers and acidification allows for the isolation of the desired (1R, 2S) enantiomer. guidechem.com

Diastereoselective Approaches in Cyclopentene Dicarboxylic Acid Derivatives

Diastereoselective synthesis provides another avenue to control the stereochemistry of cyclopentane derivatives. Computational studies on the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid have shown that the stereochemistry of the resulting product is determined by the relative stability of the transition states and the final products. acs.org The trans isomer is generally favored due to reduced steric hindrance compared to the cis isomer. acs.org This principle of leveraging steric and electronic effects is crucial in designing diastereoselective reactions. For instance, the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid using a metal catalyst like Raney nickel typically yields the cis-isomer, (1R,2S)-cyclopentane-1,2-dicarboxylic acid, due to the catalyst approaching from the less hindered face of the double bond. prepchem.com The cyclopropanation of electron-poor dienes with certain sulfur ylides can also proceed with high diastereoselectivity, offering a route to substituted vinylcyclopropanes which can be further elaborated. organic-chemistry.org

Biocatalytic Desymmetrization Techniques for Related Dicarboxamides

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. mdpi.com The desymmetrization of meso-dicarboxamides using enzymes offers a highly efficient route to chiral molecules under mild reaction conditions. mdpi.comrsc.org Specifically, amidase-catalyzed desymmetrization of meso-N-heterocyclic dicarboxamides has proven to be a practical method for producing enantiomerically pure carbamoyl-substituted heterocyclic amino acids. nih.govrsc.org This strategy is noteworthy as the biocatalytic enantioselective desymmetrization of meso-dicarboxamides was previously a largely unexplored area. rsc.org The high efficiency and enantioselectivity of amidases make this a promising method for synthesizing enantioenriched amido-substituted carboxylic acids. rsc.org Rational engineering of amidase through mutagenesis has been shown to reverse and amplify the enantioselectivity, allowing for access to both antipodes of the product with excellent yields and enantiomeric excess. acs.org

Amidation Reactions and Formation of the Dicarboxamide Moiety

The final step in the synthesis of this compound involves the formation of the two amide groups. This can be achieved through direct amidation of the dicarboxylic acid or via conversion from its derivatives like anhydrides and esters.

Direct Amidation Strategies to this compound

Direct amidation of (1R,2S)-cyclopentane-1,2-dicarboxylic acid is a straightforward approach. However, this transformation often requires harsh conditions and can be low yielding. A patented method describes the synthesis of cyclopentane-1,2-dicarboximide from cyclopentane-1-formamide-2-ammonium formate (B1220265). google.com This process involves heating and azeotropic dehydration in an organic solvent, followed by the addition of phosphoric acid to facilitate cyclization. google.com Another approach involves the reaction of the dicarboxylic acid with a coupling agent like EDCI in the presence of HOBT and an amine. guidechem.com

Conversion from Cyclopentane-1,2-dicarboxylic Acid Anhydride and Ester Precursors

A more common and often higher-yielding method involves the conversion of activated precursors such as anhydrides and esters. The cis-isomer of cyclopentane-1,2-dicarboxylic acid can be readily converted to its cyclic anhydride by heating with a dehydrating agent like acetic anhydride. This anhydride can then be reacted with ammonia (B1221849) or an ammonia source to furnish the dicarboxamide. For example, cyclopentane-1,2-dicarboxylic anhydride can be treated with ammonia in a suitable solvent to yield the corresponding dicarboximide. patsnap.com

Ester precursors also serve as valuable intermediates. The dicarboxylic acid can be esterified, for instance, with methanol (B129727) and a catalytic amount of sulfuric acid. oregonstate.edu The resulting diester can then be subjected to amidation. A specific example involves the reaction of (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid with dibenzylamine (B1670424) in the presence of EDCI and HOBT to form the corresponding amide. guidechem.com

Table of Synthetic Methodologies and Key Features

Methodology Precursor Key Reagents/Catalysts Key Features Reported Yield/ee
Enantioselective Desymmetrization cis-Cyclopentane-1,2-dicarboxylic anhydride Modified Cinchona alkaloids High enantioselectivity Up to 95% ee
Chiral Resolution Racemic cis-cyclopentane-1,2-dicarboxylic acid Quinidine Separation of diastereomeric salts -
Diastereoselective Hydrogenation 1-Cyclopentene-1,2-dicarboxylic acid Raney nickel, H₂ Forms the cis-isomer 60% yield
Biocatalytic Desymmetrization meso-N-heterocyclic dicarboxamides Amidase Mild conditions, high enantioselectivity Up to 99.5% ee
Direct Amidation Cyclopentane-1-formamide-2-ammonium formate Phosphoric acid Avoids high-temperature carbonization 88% yield
Conversion from Anhydride cis-Cyclopentane-1,2-dicarboxylic anhydride Acetic anhydride, then ammonia Efficient formation of the cyclic imide -
Conversion from Ester (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid EDCI, HOBT, dibenzylamine Amide formation from an ester precursor -

Derivatization Strategies for Functionalization of the this compound Scaffold

The functionalization of the this compound scaffold is primarily achieved through derivatization of its direct precursors, most notably cis-1,2-cyclopentanedicarboxylic anhydride. This approach is often more efficient and versatile than the direct modification of the pre-formed dicarboxamide. The anhydride provides a highly reactive electrophilic center that can be readily attacked by a wide range of nucleophiles to introduce diverse functional groups.

A key strategy for creating derivatives is the asymmetric desymmetrization of cis-1,2-cyclopentanedicarboxylic anhydride. This process involves the enantioselective ring-opening of the prochiral anhydride with a nucleophile, catalyzed by a chiral agent, to yield a chiral hemiester or a monoamide. This method is particularly valuable as it allows for the generation of enantiomerically enriched building blocks.

Modified Cinchona alkaloids have proven to be effective catalysts for this transformation. For instance, the alcoholysis of cis-cyclopentane-1,2-dicarboxylic acid anhydride in the presence of these catalysts can produce the corresponding chiral hemiesters with high enantiomeric excess. A notable example is the ring-opening of cis-cyclopentane-1,2-dicarboxylic acid anhydride, which has been shown to achieve an impressive 95% enantiomeric excess (ee). brandeis.edu

The general mechanism for the derivatization of the this compound scaffold via its anhydride precursor involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride. When an amine is used as the nucleophile, the ring opens to form a mono-amic acid, which can then be further reacted or cyclized. If a second amine is introduced, a diamide (B1670390) can be formed. This strategy is instrumental in the synthesis of various compounds, including proline derivatives and the hepatitis C virus protease inhibitor, telaprevir. guidechem.com

For example, the reaction of cis-cyclopentyl-1,2-dicarboxylic anhydride with dibenzylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) leads to the formation of the corresponding N,N-dibenzyl monoamide. oregonstate.edu This highlights the feasibility of introducing a wide array of substituents by selecting the appropriate amine nucleophile.

The versatility of this approach is further demonstrated by its application in the synthesis of N-amino-1,2-cyclopentanedicarboximide, a key intermediate for the drug gliclazide. In this process, cis-cyclopentane-1,2-dicarboxylic anhydride is reacted with hydrazine (B178648) hydrate, resulting in the formation of the N-amino imide derivative. beilstein-journals.orgrsc.org

The following table summarizes representative derivatization reactions starting from cis-1,2-cyclopentanedicarboxylic anhydride:

NucleophileReagents and ConditionsProductYield (%)Reference
MethanolModified Cinchona Alkaloid Catalyst(1S,2R)-1-(methoxycarbonyl)cyclopentane-1-carboxylic acidHigh brandeis.edu
DibenzylamineEDCI, HOBT, N-methylmorpholine, Dichloromethane(1S,2R)-2-(dibenzylcarbamoyl)-1-cyclopentylcarboxylic acid methyl esterNot Reported oregonstate.edu
Hydrazine HydrateMethanol, RefluxN-amino-1,2-cyclopentanedicarboximideNot Reported beilstein-journals.orgrsc.org

Interactive Data Table of Derivatization Reactions

Another derivatization strategy involves the intramolecular cyclization of this compound itself to form the corresponding dicarboximide. This reaction is typically achieved through heating, sometimes in the presence of a dehydrating agent like phosphoric acid. This method, while not introducing new external functional groups, modifies the scaffold by creating a cyclic imide structure, which alters its chemical properties and potential for further reactions.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Cyclopentane-1-carboxamide-2-ammonium formateToluene, Phosphoric Acid, 220-260°CCyclopentane-1,2-dicarboximide88%

Interactive Data Table of Intramolecular Cyclization

Catalytic and Advanced Materials Applications of 1r,2s Cyclopentane 1,2 Dicarboxamide Derivatives

Chiral Catalyst Development Utilizing the Cyclopentane (B165970) Dicarboxamide Scaffold

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. The defined stereochemistry of the (1R,2S)-cyclopentane-1,2-dicarboxamide backbone makes it a candidate for a chiral scaffold in various catalytic systems. However, direct applications of the dicarboxamide itself are not extensively documented in publicly available research.

Organocatalysis with Dicarboxamide-Derived Brønsted Acids

While the use of Brønsted acids derived directly from this compound in organocatalysis is not prominent in the reviewed literature, the related structure, cyclopentane-1,2-dione, has been utilized in asymmetric organocatalytic reactions. For instance, the Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been achieved using multifunctional squaramide catalysts. beilstein-journals.orgbeilstein-journals.org These catalysts operate through a bifunctional mechanism, where a tertiary amine activates the dione (B5365651) and the squaramide moiety activates the oxindole (B195798) via hydrogen bonding. beilstein-journals.org This research highlights the potential of the cyclopentane core in organocatalysis, although it does not directly employ dicarboxamide-derived Brønsted acids.

Ligands for Asymmetric Metal Catalysis

The use of this compound and its direct derivatives as ligands for asymmetric metal catalysis is not well-documented in available research. The fundamental principle of such an application would involve the coordination of the amide groups or derivative functionalities to a metal center, creating a chiral environment to influence the stereochemical outcome of a catalyzed reaction. While the synthesis of various cyclopentane derivatives for catalytic applications, such as bridged cyclopentanes via rhodium-catalyzed reactions, has been reported, specific examples utilizing the (1R,2S)-dicarboxamide scaffold as a ligand are not readily found. nih.gov

Chiral Metal-Organic Frameworks (MOFs) Incorporating Dicarboxamide Units

Chiral Metal-Organic Frameworks (MOFs) are crystalline materials with potential applications in enantioselective separation and catalysis. nih.gov These frameworks are constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral building blocks, such as derivatives of this compound, could, in principle, lead to the formation of chiral MOFs. However, a review of the scientific literature did not yield specific examples of MOFs constructed using this compound as the organic linker. The general concept has been demonstrated with other chiral molecules, such as amino acid derivatives, to create chiral MOFs for the separation of enantiomers. nih.gov

Role in Polymer Science and Functional Materials

The conformationally constrained nature of the this compound scaffold lends itself to applications in polymer science and the design of functional materials where a well-defined three-dimensional structure is paramount.

Incorporation into Polymeric Architectures

The direct incorporation of this compound into general polymeric architectures is not widely reported. However, related compounds have found use in polymer science. For example, 1,2-diketones, which share a cyclopentane ring, have been used in the synthesis of photosensitive polymers. beilstein-journals.org Additionally, patents describe the synthesis of cyclopentane-1,2-dicarboximide, an intramolecularly cyclized derivative, for use as a pharmaceutical intermediate, but not explicitly for polymerization. google.compatsnap.compatsnap.com

Design of Conformationally Constrained Peptide Nucleic Acids (PNAs) and Oligomers for Nucleic Acid Interactions

A significant application of the cyclopentane scaffold derived from this compound is in the design of Peptide Nucleic Acids (PNAs). PNAs are synthetic mimics of DNA and RNA with a neutral peptide-like backbone, which allows for strong and specific binding to nucleic acids. nih.gov Standard PNAs are conformationally flexible. beilstein-journals.org Introducing the rigid cyclopentane unit into the PNA backbone serves to pre-organize the structure into a helical conformation that is conducive to binding with DNA or RNA.

Research has shown that incorporating cyclopentane rings into the PNA backbone significantly enhances the thermal stability of the resulting PNA-DNA duplexes. The melting temperature (Tm), a measure of duplex stability, increases by approximately 5°C for each cyclopentane modification introduced. nih.govguidechem.com This allows for the systematic tuning of the binding affinity of the PNA for its target DNA sequence. nih.gov An X-ray crystal structure of a cyclopentane-modified PNA (cpPNA) bound to DNA revealed that the cyclopentane units induce a right-handed helix in the PNA, which promotes strong binding to the DNA target. nih.govguidechem.com This pre-organization minimizes the entropic penalty of binding, leading to a significant improvement in affinity. beilstein-journals.org

The enhanced binding affinity and specificity of these conformationally constrained PNAs make them promising candidates for various applications, including as PCR clamps and for targeting structured nucleic acids. nih.govnih.gov

Table 1: Effect of Cyclopentane Modifications on the Melting Temperature (Tm) of PNA-DNA Duplexes

EntryPNA Sequence (5' to 3')Number of Cyclopentane UnitsTm (°C)ΔTm per modification (°C)
1H-GTAGATGTG-NH₂045-
2H-cp(G)TAGATGTG-NH₂150+5
3H-cp(G)cp(T)AGATGTG-NH₂255+5
4H-cp(G)cp(T)cp(A)GATGTG-NH₂361+5.3
5H-cp(G)cp(T)cp(A)cp(G)ATGTG-NH₂466+5.3
6H-cp(G)cp(T)cp(A)cp(G)cp(A)TGTG-NH₂572+5.4
7H-cp(G)cp(T)cp(A)cp(G)cp(A)cp(T)GTG-NH₂677+5.3
8H-cp(G)cp(T)cp(A)cp(G)cp(A)cp(T)cp(G)TG-NH₂782+5.3
9H-cp(G)cp(T)cp(A)cp(G)cp(A)cp(T)cp(G)cp(T)G-NH₂887+5.3
10H-cp(G)cp(T)cp(A)cp(G)cp(A)cp(T)cp(G)cp(T)cp(G)-NH₂9~90+5
Data derived from studies on cyclopentane-modified peptide nucleic acids. nih.gov
The notation cp(Base) indicates a nucleobase attached to a cyclopentane-modified backbone unit.

Computational and Theoretical Insights into 1r,2s Cyclopentane 1,2 Dicarboxamide

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are indispensable for elucidating the conformational preferences and relative stabilities of molecules like (1R,2S)-cyclopentane-1,2-dicarboxamide. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two most recognized conformations are the "envelope" (possessing C_s symmetry) and the "half-chair" or "twist" (possessing C_2 symmetry). scribd.com For a substituted cyclopentane, the substituents' energetic favorability dictates the preferred conformation.

In this compound, the two carboxamide groups are in a cis configuration. This arrangement forces the substituents to occupy specific positions in the puckered conformations, influencing their relative energies. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the geometries and energies of these different conformers. scispace.com These calculations would typically involve optimizing the geometry of various possible envelope and twist conformations to find the local energy minima on the potential energy surface.

The stability of each conformer is influenced by a combination of factors:

Torsional Strain: Eclipsing interactions between adjacent C-H bonds and C-C bonds in the ring.

Angle Strain: Deviation from ideal sp³ bond angles.

Steric Strain: Repulsive interactions between the two carboxamide groups and between the amide groups and ring hydrogens.

Intramolecular Hydrogen Bonding: Potential for hydrogen bonds to form between the amide groups, which could stabilize certain conformations.

By comparing the calculated energies of the optimized conformers, a stability ranking can be established. This provides a theoretical prediction of the most likely shapes the molecule will adopt.

Table 1: Theoretical Conformational Analysis of Cyclopentane Ring

ConformationSymmetry GroupKey Dihedral AnglesRelative Energy (Illustrative)
PlanarD_5h0°, ±72°, ±144°High
EnvelopeC_sVariableLow
Twist (Half-Chair)C_2VariableLowest

Note: Relative energies are illustrative and would require specific quantum chemical calculations for this compound to be quantified.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. elsevierpure.comcihanuniversity.edu.iq For this compound, MD simulations can provide critical insights into how it interacts with solvent molecules, other solute molecules, or a larger biological target. These simulations model the atomic motions of a system by integrating Newton's laws of motion, with the forces between atoms being calculated using a force field.

An MD simulation of this dicarboxamide, for instance in an aqueous solution, would reveal the nature of its solvation shell. The carboxamide groups are capable of acting as both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen). The simulation would track the formation and breaking of hydrogen bonds between the solute and water molecules, providing a detailed picture of its hydration.

Furthermore, MD simulations are used to explore how molecules of this compound interact with each other. By simulating a system with multiple dicarboxamide molecules, one can observe aggregation behavior and identify the primary non-covalent forces responsible for these interactions, such as:

Hydrogen Bonding: Between the amide N-H of one molecule and the carbonyl C=O of another.

Dipole-Dipole Interactions: Arising from the polar amide groups.

Van der Waals Forces: London dispersion forces between the nonpolar cyclopentane rings.

Studies on other chiral cyclopentane derivatives have successfully used MD simulations to understand how conformational preferences influence stereoselective reactions, indicating that subtle energetic differences between intermediate conformations can dictate the final product distribution. elsevierpure.comcihanuniversity.edu.iqelsevierpure.com This highlights the power of MD in linking molecular dynamics to macroscopic outcomes.

Table 2: Potential Intermolecular Interactions Studied by MD Simulations

Interaction TypeFunctional Groups InvolvedTypical Energy Range (kJ/mol)
Hydrogen Bonding-NH₂ and C=O12-30
Dipole-DipoleC=O --- C=O5-20
Van der WaalsCyclopentane Ring --- Cyclopentane Ring0.4-4

Reaction Pathway Analysis and Mechanistic Studies of Dicarboxamide Formation and Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and subsequent derivatization of this compound. A significant reaction of this compound is its intramolecular cyclization to form the corresponding 1,2-cyclopentanedicarboximide through the elimination of ammonia (B1221849). This reaction is often a key step in the synthesis of more complex molecules, such as the antidiabetic drug gliclazide. google.com

Theoretical methods can be used to map out the entire reaction pathway for this transformation. This involves:

Locating Reactant and Product Structures: Optimizing the geometries of the starting dicarboxamide and the final dicarboximide product.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can search for this saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating the Activation Energy: The energy difference between the reactant and the transition state determines the kinetic barrier of the reaction. A lower activation energy implies a faster reaction rate.

For the cyclization of this compound, the mechanism would likely involve the nucleophilic attack of one amide nitrogen onto the carbonyl carbon of the adjacent amide group, followed by the departure of ammonia. Quantum chemical calculations can model this process, providing the energies of all intermediates and transition states, and thus a comprehensive understanding of the reaction's feasibility and kinetics.

Prediction and Rationalization of Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule over the other. This phenomenon is the basis for enantioselective chromatography and the specific interactions between drugs and their biological targets. mdpi.com Computational modeling can be used to predict and rationalize the mechanisms behind chiral recognition involving this compound.

As a chiral molecule, this compound can be separated from its enantiomer, (1S,2R)-cyclopentane-1,2-dicarboxamide, using a chiral stationary phase (CSP) in chromatography. The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The difference in stability between these two diastereomeric complexes leads to different retention times and thus separation.

Molecular docking and MD simulations can be used to model the interaction between the dicarboxamide enantiomers and a chosen chiral selector. These models can help identify the specific intermolecular interactions responsible for discrimination. The "three-point interaction model" is a classic framework for understanding chiral recognition, which posits that at least three simultaneous interactions are needed for effective discrimination. For this compound, these interactions could include:

Hydrogen bonding from the amide groups.

Dipolar interactions from the carbonyls.

Steric repulsion involving the cyclopentane ring.

By calculating the binding energies of the two diastereomeric complexes (e.g., (1R,2S)-dicarboxamide with the chiral selector versus (1S,2R)-dicarboxamide with the same selector), computational methods can predict which enantiomer will bind more strongly, and therefore which will be retained longer on the chromatographic column. These theoretical insights are invaluable for the rational design and selection of chiral selectors for efficient enantiomeric separations.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (1R,2S)-cyclopentane-1,2-dicarboxamide?

  • Methodology : Start with stereochemically defined precursors such as (1R,2S)-cyclopentane-1,2-dicarboxylic acid (trans-dl-1,2-cyclopentanedicarboxylic acid) . Convert the carboxylic acid groups to reactive intermediates like cyclopentane-1,2-dicarbonyl dichloride (CAS 501666-10-0) using thionyl chloride or oxalyl chloride . React the dichloride with ammonia or a primary amine under controlled conditions (e.g., low temperature, inert atmosphere) to form the dicarboxamide. Use chiral catalysts or enantioselective enzymatic methods to preserve the (1R,2S) configuration, as demonstrated in the synthesis of analogous cyclopentane-based pharmaceuticals like ticagrelor intermediates .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and coupling constants (e.g., vicinal coupling in the cyclopentane ring) .
  • X-ray Crystallography : Single-crystal analysis to resolve absolute stereochemistry, as applied to related cyclopentane derivatives in pharmaceutical crystallography .
  • Polarimetry : Measure optical rotation to confirm enantiomeric purity, supported by chiral HPLC validation .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions to minimize stereochemical impurities?

  • Methodology :

  • Use quantum mechanical calculations (e.g., DFT) to model transition states and predict stereochemical outcomes of amidation reactions .
  • Apply Quantitative Structure-Property Relationship (QSPR) models to correlate solvent polarity, temperature, and catalyst choice with enantiomeric excess (ee) . For example, evidence from ticagrelor synthesis shows that solvent systems like THF/water mixtures improve stereocontrol in cyclopropane intermediates .

Q. What experimental approaches resolve contradictions in reaction yield data under varying conditions (e.g., solvent, temperature)?

  • Methodology :

  • Perform Design of Experiments (DoE) to systematically evaluate factors such as solvent polarity (e.g., DMF vs. dichloromethane), reaction temperature, and stoichiometry .
  • Analyze byproducts via LC-MS to identify degradation pathways (e.g., hydrolysis of the dichloride intermediate in protic solvents) .
  • Cross-reference with thermodynamic data (e.g., solubility parameters from NIST Chemistry WebBook) to rationalize yield disparities .

Q. How can the crystallization of this compound be optimized for structural studies?

  • Methodology :

  • Screen solvents with varying Hansen solubility parameters (e.g., ethanol, acetonitrile) to identify conditions favoring slow nucleation .
  • Use additives like chiral co-crystallizing agents (e.g., tartaric acid derivatives) to stabilize specific crystal forms .
  • Monitor crystal growth via in-situ Raman spectroscopy to track polymorph transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.